molecular formula C16H13N3OS B2711467 Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether CAS No. 321433-02-7

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether

Cat. No. B2711467
CAS RN: 321433-02-7
M. Wt: 295.36
InChI Key: SBAYNQGWPJSALG-UHFFFAOYSA-N
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Description

“Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether” is a complex organic compound that contains several functional groups. It includes a pyridine ring, a pyrimidine ring, a phenyl ring, and a sulfanyl (thiol) group. These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyridine and pyrimidine rings can be synthesized through several methods, including condensation reactions . The introduction of the phenylsulfanyl group might be achieved through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. These rings could participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The pyridine and pyrimidine rings in this compound are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The sulfanyl group is a good nucleophile and could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings could make it relatively nonpolar and insoluble in water. The sulfanyl group could potentially form hydrogen bonds, which could influence its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Cyclooxygenase-2 Inhibitors : Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether derivatives have been discovered as a novel series of cyclooxygenase-2 (COX-2) inhibitors. These compounds, with a unique arrangement of substituents, offer potent and selective inhibition, favorable pharmacokinetics, high brain penetration, and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

  • Polymer Science : This compound has been investigated for its role in the synthesis of novel polymeric materials. For example, derivatives of Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether have been utilized in the preparation of polyamide-imides (PAIs) bearing flexible ether and sulfide links, demonstrating outstanding solubility, good thermal stability, and low refractive indexes, which are crucial for high-performance polymers with specific optical and mechanical properties (Shockravi et al., 2009).

Pharmacology and Drug Discovery

  • Aldose Reductase Inhibitors : Pyridopyrimidinone derivatives, structurally related to Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether, have shown promise as selective aldose reductase inhibitors with significant antioxidant properties. These findings are important for the development of new treatments for complications related to diabetes, highlighting the potential of such compounds in therapeutic applications (La Motta et al., 2007).

Electrochemistry

  • Electrolyte Materials for Energy Storage : Investigations into novel electrolytes for Li/S cells have incorporated derivatives of Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether. These studies have demonstrated significant improvements in thermal stability, ionic conductivity, and cyclability of Li/S cells, underscoring the potential of such compounds in advancing battery technology (Shin & Cairns, 2008).

Advanced Materials and Nanotechnology

  • Coordination Polymers : The structural versatility of Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether analogs has been leveraged in the design of novel Silver(I) coordination polymers. These materials, with varying dimensional frameworks, demonstrate the potential of such compounds in the development of materials with specific electronic, magnetic, and catalytic properties (Zheng et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Its activity would likely depend on the specific context in which it’s used, such as the target molecule in a biological system or the reaction conditions in a chemical synthesis .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

5-methoxy-4-phenylsulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-20-14-11-18-15(13-9-5-6-10-17-13)19-16(14)21-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAYNQGWPJSALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether

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